REACTION_CXSMILES
|
C(NC(C)C)(C)C.[Li+].CC([N-]C(C)C)C.[Cl:16][C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[C:20]([Cl:27])[CH:21]=[CH:22][CH:23]=2)[N:18]=1.[CH3:28][CH:29]=[O:30]>C1COCC1.CCCCCC>[Cl:16][C:17]1[C:26]([CH:29]([OH:30])[CH3:28])=[CH:25][C:24]2[C:19](=[C:20]([Cl:27])[CH:21]=[CH:22][CH:23]=2)[N:18]=1 |f:1.2|
|
Name
|
|
Quantity
|
6.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=C(C=CC=C2C=C1)Cl
|
Name
|
|
Quantity
|
44 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
CC=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was controlled below −72° C.
|
Type
|
ADDITION
|
Details
|
of adding rate (15 min)
|
Duration
|
15 min
|
Type
|
WAIT
|
Details
|
After 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with NH4Cl
|
Type
|
CUSTOM
|
Details
|
partitioned between EtOAc (150 mL) and water (100 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Removal of solvent
|
Type
|
CUSTOM
|
Details
|
gave colorless oil which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on silica gel (DCM/Hexane, 3/2)
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
WAIT
|
Details
|
the mixture was left over night
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
CUSTOM
|
Details
|
gave a white solid
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC2=C(C=CC=C2C=C1C(C)O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |